molecular formula C8H7ClFNO B1362233 6-Chloro-2-fluoro-3-methylbenzamide CAS No. 286474-61-1

6-Chloro-2-fluoro-3-methylbenzamide

Cat. No.: B1362233
CAS No.: 286474-61-1
M. Wt: 187.6 g/mol
InChI Key: AHFZQIYALKUMSS-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methylbenzamide is an organic compound with the molecular formula C8H7ClFNO. It is a derivative of benzamide, featuring chloro, fluoro, and methyl substituents on the benzene ring.

Scientific Research Applications

6-Chloro-2-fluoro-3-methylbenzamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 6-chloro-2-fluoro-3-methylbenzoic acid with ammonia or an amine under appropriate conditions to form the amide bond .

Industrial Production Methods

Industrial production methods for 6-Chloro-2-fluoro-3-methylbenzamide may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of chloro and fluoro groups can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-fluoro-3-methylbenzoic acid
  • 6-Chloro-2-fluoro-3-methylbenzylamine
  • 6-Chloro-2-fluoro-3-methylbenzyl alcohol

Uniqueness

6-Chloro-2-fluoro-3-methylbenzamide is unique due to its specific combination of chloro, fluoro, and methyl substituents on the benzamide core. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-chloro-2-fluoro-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFZQIYALKUMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378622
Record name 6-chloro-2-fluoro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286474-61-1
Record name 6-chloro-2-fluoro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 6-chloro-2-fluoro-3-methylbenzoic acid (10 g, 53 mmol) is added CH2Cl2 (60 mL), DMF (0.5 mL) and oxalyl chloride (9.25 mL, 106 mmol). The reaction mixture is allowed to stir until it reaches homogeneity and is then concentrated in vacuo. The residue is poured onto a 50:50 mixture of ice: 36% ammonium hydroxide to yield 6-chloro-2-fluoro-3-methylbenzamide.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
9.25 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Yield
36%

Synthesis routes and methods II

Procedure details

To 6-chloro-2-fluoro-3-methylbenzoic acid (10 g, 53 mmol) is added CH2Cl2 (60 mL), DMF (0.5 mL) and oxalyl chloride (9.25 mL, 106 mmol). The reaction mixture is allowed to stir until it reaches homogeneity and is then concentrated in vacuo. The residue is poured onto a 50:50 mixture of ice and 36% ammonium hydroxide to yield 6-chloro-2-fluoro-3-methylbenzamide.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
9.25 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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